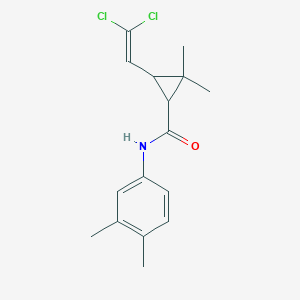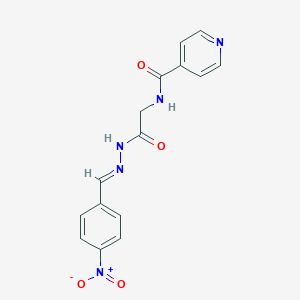
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is a chemical compound that belongs to the family of neonicotinoid insecticides. It is commonly known as Clothianidin and is widely used in the agriculture industry to control pests and increase crop yields.
Mécanisme D'action
Clothianidin works by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to overstimulation of the receptors, causing paralysis and ultimately death of the insect. Clothianidin has a higher affinity for insect nAChRs than for mammalian nAChRs, making it less toxic to mammals.
Biochemical and Physiological Effects:
Clothianidin has been found to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also affect the reproductive system of insects, reducing their ability to reproduce. Clothianidin has been found to have no significant effects on the growth and development of plants.
Avantages Et Limitations Des Expériences En Laboratoire
Clothianidin is widely used in laboratory experiments to study the effects of neonicotinoid insecticides on insects and non-target organisms. Its systemic properties make it a useful tool for studying the effects of insecticides on plants. However, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms.
Orientations Futures
There are several areas of future research that could be explored in relation to Clothianidin. These include:
1. The impact of Clothianidin on pollinators, such as bees and butterflies, and other non-target organisms.
2. The development of alternative insecticides that are less harmful to the environment and non-target organisms.
3. The use of Clothianidin in integrated pest management strategies, which aim to reduce the use of insecticides and promote sustainable agriculture.
4. The impact of Clothianidin on soil health and microbial communities.
5. The development of new formulations of Clothianidin that are more effective and have lower environmental impact.
Conclusion:
Clothianidin is a widely used neonicotinoid insecticide that has been extensively studied for its insecticidal properties. It works by binding to nicotinic acetylcholine receptors in the nervous system of insects, causing paralysis and death. While it is effective against a wide range of pests, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms. Future research should focus on developing alternative insecticides and promoting sustainable agriculture practices.
Méthodes De Synthèse
Clothianidin is synthesized by reacting 2-chloro-5-chloromethylpyridine with 3,4-dimethylaniline to form 3-(2-chloro-5-chloromethylpyridin-3-yl)-1,1-dimethylurea. This compound is then reacted with 2,2-dimethylcyclopropanecarboxylic acid to form Clothianidin.
Applications De Recherche Scientifique
Clothianidin has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Clothianidin is also known to have systemic properties, which means that it can be absorbed by plants and transported to different parts of the plant, providing long-lasting protection against pests.
Propriétés
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFJKSTHQBIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B402436.png)
![3-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B402439.png)
![Tetramethyl 6'-butanoyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B402440.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B402441.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B402442.png)
![2-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402444.png)
![N-[2-(4-Chloro-phenyl)-benzooxazol-5-yl]-2-iodo-benzamide](/img/structure/B402447.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402449.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B402450.png)
![2-[(Dibenzo[b,d]furan-3-ylimino)methyl]-4-nitro-6-methoxyphenol](/img/structure/B402451.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B402454.png)
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-2-methoxy-benzamide](/img/structure/B402456.png)
